(2-Ethyl-1H-benzimidazol-1-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

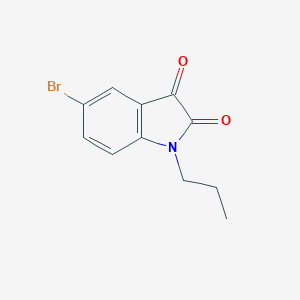

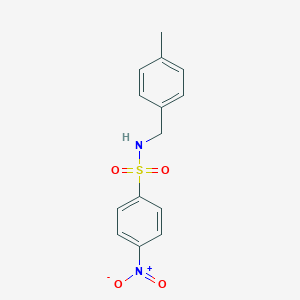

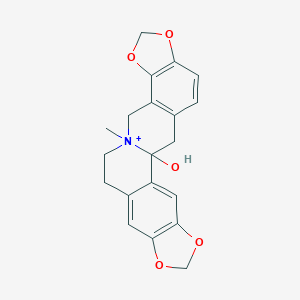

2-Ethyl-1H-benzimidazole-1-acetic Acid is a chemical compound with the CAS Number: 54980-96-0 and a molecular weight of 204.23 . It has a linear formula of C11H12N2O2 . The compound is typically a white to yellow solid .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-Ethyl-1H-benzimidazole-1-acetic Acid, usually involves the construction of a benzene ring containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

The molecular structure of 2-Ethyl-1H-benzimidazole-1-acetic Acid is represented by the formula C11H12N2O2 . The molecular weight of the compound is 204.23 .Physical And Chemical Properties Analysis

2-Ethyl-1H-benzimidazole-1-acetic Acid is a white to yellow solid . It has a molecular weight of 204.23 and a linear formula of C11H12N2O2 .科学的研究の応用

Antimicrobial and Antifungal Applications

(2-Ethyl-1H-benzimidazol-1-yl)acetic acid derivatives have been explored for their antimicrobial and antifungal properties. Notably, some derivatives of this compound have demonstrated significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, and fungi including Candida albicans and Aspergillus flavus. The effectiveness of these compounds in combatting such microbial strains highlights their potential in developing new antimicrobial agents (Salahuddin et al., 2017).

Chemical Properties and Biological Activities

Ethyl esters of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid and its variants have been synthesized and studied extensively. These studies delve into the chemical properties of these esters, such as hydrolysis, decarboxylation, and hydrazinolysis. Moreover, the biological activities of these compounds, including their fungicidal, antimicrobial, antiarrhythmic properties, and their influence on brain rhythmogenesis, have been a subject of research, underscoring the multifaceted potential of these compounds in therapeutic applications (Anisimova et al., 2011).

Antitubercular and Antimicrobial Activities

Research has been conducted on benzimidazole acetic acid derivatives to evaluate their antitubercular and antimicrobial activities. The synthesis of these derivatives and their subsequent biological screening revealed promising results, indicating their potential as antitubercular agents and their efficacy in antimicrobial applications. This positions these compounds as potential candidates for the development of new drugs targeting tuberculosis and microbial infections (Maste et al., 2011).

Synthesis and Immunotropic Activity

Further research into the derivatives of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid has led to the synthesis of compounds containing thietane cycles. These derivatives have been evaluated for their immunotropic activities, paving the way for potential applications in modulating immune responses and treating various immunological disorders (Khaliullin et al., 2004).

特性

IUPAC Name |

2-(2-ethylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-10-12-8-5-3-4-6-9(8)13(10)7-11(14)15/h3-6H,2,7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOOJAWBQBWGRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344132 |

Source

|

| Record name | (2-Ethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethyl-1H-benzimidazol-1-yl)acetic acid | |

CAS RN |

54980-96-0 |

Source

|

| Record name | (2-Ethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)

![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)

![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)